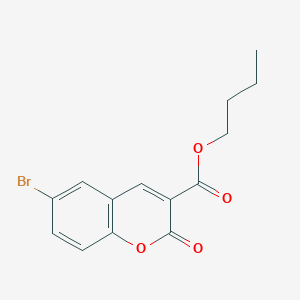

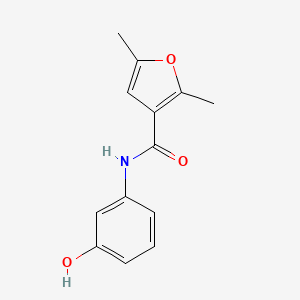

2-benzyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including 2-benzyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinone, involves several steps starting from basic precursors like 2-amino-N-phenyl-benzamide. One method reported involves the preparation of a new quinazolinone compound through cyclization and subsequent characterization (L. Yong, 2005). Another approach involves the oxidative synthesis via benzyl C-H bond amination, highlighting the role of catalysts like 4-hydroxy-TEMPO (B. Han et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by X-ray diffraction analysis, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions. The quinazolinone ring system is approximately planar, indicating stable molecular conformations conducive to various chemical reactions and interactions (Bingbing Liu et al., 2010).

Chemical Reactions and Properties

Quinazolinone compounds undergo various chemical reactions, including cyclization and interaction with nucleophiles. These reactions enable the synthesis of a wide range of derivatives with potential biological activities. For example, the reaction with Schiff bases can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones (P. Reddy et al., 1986).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are often determined by the specific substituents on the quinazolinone core and the overall molecular geometry, influencing the material's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with metal ions, define the utility of quinazolinone derivatives in chemical synthesis and potential medicinal applications. For instance, certain quinazolinone compounds exhibit fluorescence and selective metal-ion-sensor properties due to their conformational structure and electronic configuration (S. P. Anthony, 2012).

Scientific Research Applications

Synthesis and Structural Analysis

Quinazolinone compounds, including derivatives similar to 2-benzyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinone, have been synthesized and structurally characterized to understand their crystal structure and molecular interactions. For instance, Yong (2005) synthesized a new quinazolinone compound and characterized its crystal structure, revealing a two-dimensional network formed by hydrogen bonds and electrostatic interactions (L. Yong, 2005).

Pharmacological Applications

Antioxidant and Metal-Chelating Properties

Recent research has also highlighted the antioxidant and metal-chelating properties of quinazolinone derivatives. Mravljak et al. (2021) synthesized and evaluated 2-substituted quinazolin-4(3H)-ones for their antioxidant activities, indicating the importance of hydroxyl groups for enhanced antioxidant activity (Janez Mravljak et al., 2021).

Sensor Applications

Quinazolinone derivatives have been utilized in the development of fluorescent chemical sensors. Zhang et al. (2007) synthesized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone for use as a fluoroionophore for Fe(3+) sensitive optochemical sensors, demonstrating excellent selectivity and sensitivity (Xiaobing Zhang et al., 2007).

Corrosion Inhibition

Errahmany et al. (2020) explored quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium, finding that these compounds effectively protect metal surfaces against corrosion (N. Errahmany et al., 2020).

properties

IUPAC Name |

2-benzyl-3-(4-hydroxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c24-17-12-10-16(11-13-17)23-20(14-15-6-2-1-3-7-15)22-19-9-5-4-8-18(19)21(23)25/h1-13,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHZRSMLZASYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351946 |

Source

|

| Record name | 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)- | |

CAS RN |

76253-94-6 |

Source

|

| Record name | 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)

methanone](/img/structure/B5506318.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)